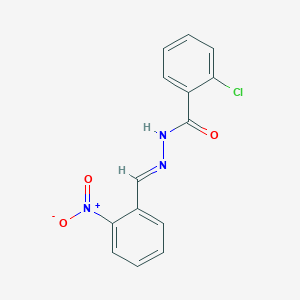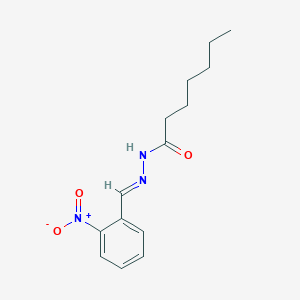![molecular formula C12H14N2O B229278 [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol](/img/structure/B229278.png)
[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various applications, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a benzimidazole core with a 2-methyl-allyl group and a methanol moiety, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol typically involves the formation of the benzimidazole core followed by the introduction of the 2-methyl-allyl group and the methanol moiety. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone to form the benzimidazole ring. The 2-methyl-allyl group can be introduced via an alkylation reaction using a suitable alkylating agent. Finally, the methanol group can be added through a hydroxylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of allylic alcohols or ketones.
Reduction: Reduction reactions can target the benzimidazole ring or the allylic group, resulting in various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield allylic alcohols, while substitution can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology: It can be used in the development of new drugs or as a probe in biochemical studies .
Medicine: In medicine, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications .
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol involves its interaction with various molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The 2-methyl-allyl group and methanol moiety can also influence the compound’s binding affinity and specificity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors, altering signal transduction pathways.
DNA/RNA: The benzimidazole core can intercalate with DNA or RNA, affecting gene expression.
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Methyl-allyl-benzimidazole: Lacks the methanol moiety.
Benzimidazole-methanol: Lacks the 2-methyl-allyl group
Uniqueness: [1-(2-Methylprop-2-enyl)benzimidazol-2-yl]methanol is unique due to the presence of both the 2-methyl-allyl group and the methanol moiety. This combination provides distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-9(2)7-14-11-6-4-3-5-10(11)13-12(14)8-15/h3-6,15H,1,7-8H2,2H3 |
InChI Key |
OEGXAHDWNBSUMQ-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CO |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)
![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
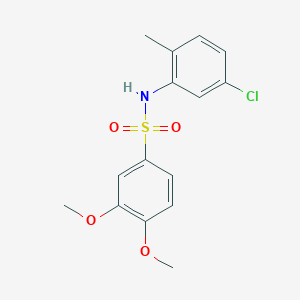
![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
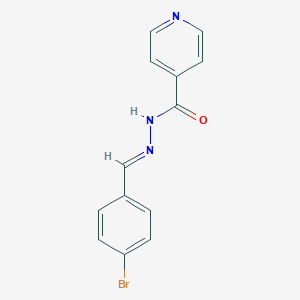
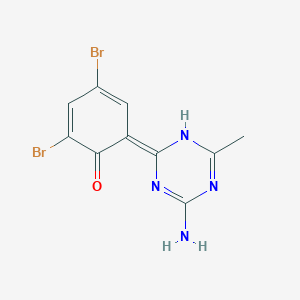
![N-(4-chlorophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B229222.png)
![Ethyl 4-{[3-(4-bromophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoate](/img/structure/B229223.png)
![3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B229225.png)
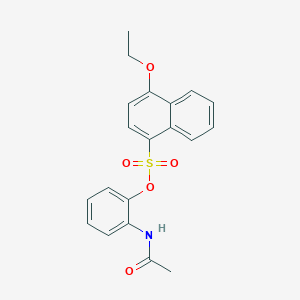
![2-[2-[(2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B229227.png)
![4-[(1,1',3,3'-Tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)oxy]benzoic acid](/img/structure/B229229.png)
